2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Overview
Description
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one is a complex organic compound with the molecular formula C25H23N3O and a molecular weight of 381.47 g/mol This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro ring system fused with a benzyl and benzhydryl group
Scientific Research Applications
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one involves multiple steps. One common method includes the reaction of N,N-Dimethylformamide dimethyl acetal with 1-benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide. This reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as reflux, extraction, and purification. The compound is often produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and benzhydryl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence biochemical processes through its spirocyclic core and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]octane: Similar structure but lacks the enone functionality.
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-ene: Similar but with different degrees of unsaturation.
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-one: Similar but without the enone group.
Uniqueness
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[34]oct-6-en-8-one is unique due to its specific spirocyclic structure and the presence of both benzyl and benzhydryl groups
Properties
IUPAC Name |
2-benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c29-24-25(28(19-26-24)16-20-10-4-1-5-11-20)17-27(18-25)23(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,19,23H,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWKPIKTNDRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N=CN2CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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